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Compound of Interest

4,5-Dichloro-6-
Compound Name:
(methyithio)pyrimidine

Cat. No.: B13079971

Get Quote

While experimental data such as melting and boiling points are not available in published
literature, the fundamental properties of 4,5-Dichloro-6-(methylthio)pyrimidine can be
calculated. These predicted values are crucial for planning synthetic workups, purification, and

\

analytical characterization.

Predicted Physicochemical Data
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Property Value Source

) 4,5-Dichloro-6-
Chemical Name _ o
(methylthio)pyrimidine

Molecular Formula CsHaCl2N2S Calculated
Molecular Weight 195.07 g/mol Calculated
CAS Number Not assigned

Canonical SMILES CScl1l=NC=C(CI)C(Cl)=N1 Calculated
InChl Key FMCVLARVFLGMIC- Calculated

UHFFFAOYSA-N (Isomer)

Predicted XLogP3 28-3.2 Predicted

Poorly soluble in water;
Predicted Solubility Soluble in organic solvents Predicted
(DCM, EtOAc, THF)

Chemical Structure

The structural arrangement of the chloro and methylthio groups dictates the molecule's
reactivity.

Figure 1: 2D Structure of the title compound.

Proposed Synthesis Pathway

There is no established, published synthesis for 4,5-Dichloro-6-(methylthio)pyrimidine.
However, a logical and efficient route can be proposed based on well-documented reactions of
pyrimidine precursors. The proposed pathway involves a three-step sequence starting from the
commercially available 6-methyl-2-thiouracil.

Figure 2: Proposed synthetic workflow for 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive model. Researchers should perform small-scale trials and use
standard analytical techniques (TLC, LC-MS) to monitor progress and optimize conditions.
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Step 1: S-methylation of 6-Methyl-2-thiouracil

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Methyl-2-
thiouracil (1.0 eq) in 2 M aqueous sodium hydroxide (NaOH) (2.5 eq) with stirring at room
temperature until a clear solution is obtained.

Methylation: Cool the solution to 0-5 °C in an ice bath. Add dimethyl sulfate ((CH3)2SOa, 1.1
eq) dropwise, ensuring the temperature does not exceed 10 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the
reaction by TLC until the starting material is consumed.

Workup: Acidify the reaction mixture to pH 5-6 with glacial acetic acid. The product, 6-Methyl-
2-(methylthio)-pyrimidin-4(3H)-one, will precipitate.

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
The product can be used in the next step without further purification.

Step 2: Chlorination of C4 Position

Reaction Setup: To the crude product from Step 1 (1.0 eq), add phosphorus oxychloride
(POCIs, 5-10 eq) in a flask equipped with a reflux condenser and a gas trap for HCI.

Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The
reaction should become a clear solution. Monitor by TLC (quenching an aliquot with ice
water and extracting with ethyl acetate).

Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice
with vigorous stirring.

Extraction: Neutralize the aqueous solution with a solid base like sodium bicarbonate
(NaHCO:s) and extract with ethyl acetate or dichloromethane (DCM) (3x volumes).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2=S0Oa), filter,
and concentrate under reduced pressure. The resulting crude 4-Chloro-6-methyl-2-
(methylthio)pyrimidine can be purified by column chromatography on silica gel.
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Step 3: Chlorination of C5 Position

Reaction Setup: Dissolve the product from Step 2 (1.0 eq) in glacial acetic acid. Add N-
Chlorosuccinimide (NCS, 1.2-1.5 eq).[2]

Heating: Heat the mixture to 100-118 °C and stir for 4-8 hours under an inert atmosphere.[2]

Monitoring: Follow the reaction progress by LC-MS to observe the formation of the
dichlorinated product.

Workup: After cooling, pour the reaction mixture into ice water.

Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic
layers with saturated sodium bicarbonate solution and then brine. Dry over NazSOa4, filter,
and concentrate. The final product, 4,5-Dichloro-6-methyl-2-(methylthio)pyrimidine, can be
purified by silica gel chromatography.

Predicted Chemical Reactivity and Derivatization

The reactivity of the title compound is governed by the electron-deficient pyrimidine ring and

the two chlorine atoms at distinct positions.

Regioselectivity in Nucleophilic Aromatic Substitution
(SNAr)

The chlorine atoms at the C4 and C5 positions exhibit significantly different reactivities. Based

on established principles, the C4 position is much more susceptible to nucleophilic attack than
the C5 position.[3]

C4-Cl (Most Reactive): This position is activated by both ring nitrogens, making it highly
electrophilic and prone to displacement by a wide range of nucleophiles (amines, alcohols,
thiols) under relatively mild conditions.

C5-ClI (Least Reactive): The C5 position in pyrimidines is generally the least reactive towards
SNAr. Displacement of this chlorine typically requires harsh conditions or activation via
metal-catalyzed cross-coupling reactions.[3]
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This differential reactivity is a powerful tool, allowing for selective, stepwise functionalization of
the molecule.

Predicted Reactivity Pathways
4,5-Dichloro-6-(methylthio)
-pyrimidine

R-NHz, Base
(Mild Conditions)

4-Substituted-5-chloro-6- 4,5-Dichloro-6-
(methylthio)pyrimidine (methylsulfonyl)pyrimidine

R'-NHz, Base
(Harsh Conditions)

m-CPBA or Oxone®

4.,5-Disubstituted-6-

(methylthio)pyrimidine

Click to download full resolution via product page

Figure 3: Key predicted reaction pathways for the title compound.

Representative Protocol: Selective C4-Amination

This protocol describes a typical SNAr reaction at the more reactive C4 position.

Materials:

4,5-Dichloro-6-(methylthio)pyrimidine (1.0 eq)

Desired primary or secondary amine (e.g., morpholine) (1.1 eq)

A non-nucleophilic base (e.g., DIPEA or K2COs) (2.0 eq)

Anhydrous polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile)

Procedure:
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e Setup: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve 4,5-Dichloro-6-
(methylthio)pyrimidine in the chosen solvent.

» Addition: Add the base, followed by the dropwise addition of the amine.

» Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
The optimal temperature will depend on the nucleophilicity of the amine.

e Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting
material and the appearance of the mono-substituted product.

e Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl
acetate.

 Purification: Wash the organic layer with brine, dry over Na2SOa4, filter, and concentrate.
Purify the crude product via silica gel chromatography to yield the 4-amino-5-chloro-6-
(methylthio)pyrimidine derivative.

Potential Applications in Medicinal Chemistry

Substituted pyrimidines are privileged scaffolds in drug discovery, renowned for their role as
bioisosteres of purines and their ability to form key hydrogen bond interactions with protein
kinase hinges.[4] While 4,5-Dichloro-6-(methylthio)pyrimidine itself is not a known
therapeutic, its value lies in its potential as a versatile intermediate for building libraries of drug
candidates.

The C4-chloro, C5-chloro, and C6-methylthio groups offer three distinct points for
diversification, allowing for fine-tuning of a molecule's structure to optimize potency, selectivity,
and pharmacokinetic properties. A plausible drug discovery workflow would involve using the
C4 position for initial derivatization and biological screening, followed by modification at the C5
or C6 positions to improve drug-like properties.

Figure 4: Conceptual workflow for elaborating the core scaffold into a potential therapeutic.

Safety and Handling

Specific Material Safety Data Sheet (MSDS) information is not available for this compound.
However, based on analogous chlorinated heterocyclic compounds, the following precautions
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are mandatory:

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with
side shields, and a lab coat.

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid
contact with skin and eyes.

Reactivity: The compound is a reactive electrophile. Avoid contact with strong oxidizing
agents and strong bases outside of controlled reaction conditions.

Storage: Store in a cool, dry place away from moisture and incompatible materials.

Conclusion

4,5-Dichloro-6-(methylthio)pyrimidine represents an unexplored but potentially valuable

building block for synthetic and medicinal chemistry. While direct literature is scarce, this guide

provides a comprehensive, predictive framework built upon the well-established principles of

pyrimidine reactivity. The proposed synthetic route offers a clear path to accessing this

compound, and the analysis of its differential reactivity provides a roadmap for its strategic use

in constructing complex molecular architectures. It is our hope that this guide will serve as a

catalyst for the investigation and application of this promising chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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